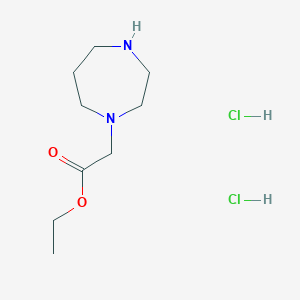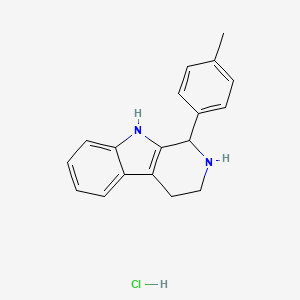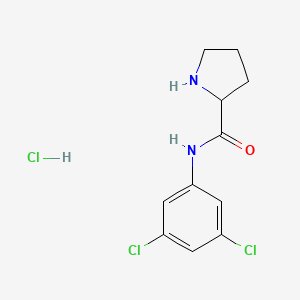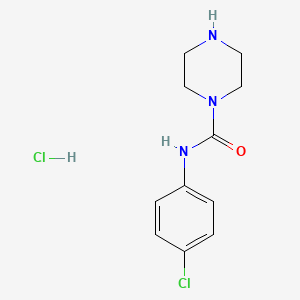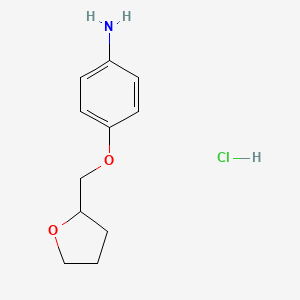
4-(Oxolan-2-ylmethoxy)aniline hydrochloride
Overview
Description
“4-(Oxolan-2-ylmethoxy)aniline hydrochloride” is a chemical compound with the CAS Number: 1172071-34-9 . It has a molecular weight of 229.71 .
Physical and Chemical Properties This compound is a powder at room temperature . Its IUPAC name is 4-(tetrahydro-2-furanylmethoxy)aniline hydrochloride . The InChI code for this compound is 1S/C11H15NO2.ClH/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11;/h3-6,11H,1-2,7-8,12H2;1H .
Scientific Research Applications
Corrosion Inhibition
A study by Dagdag et al. (2020) synthesized a tetra-functionalized aromatic epoxy pre-polymer, which included a compound structurally related to 4-(Oxolan-2-ylmethoxy)aniline hydrochloride, as a corrosion inhibitor for carbon steel. This inhibitor showed a high efficiency of 91.3% at a concentration of 10^(-3) M in 1 M HCl medium. Their findings included the use of computational methods and surface analysis techniques to demonstrate the protective film formation on metal surfaces, highlighting its significant anti-corrosive properties (Dagdag et al., 2020).
Antimicrobial Activity
Habib, Hassan, and El‐Mekabaty (2013) conducted research on novel quinazolinone derivatives, one of which was synthesized using a process involving 4-(Oxolan-2-ylmethoxy)aniline hydrochloride. This study focused on the antimicrobial activity of these synthesized compounds, providing insight into the potential use of related compounds in the development of new antimicrobial agents (Habib et al., 2013).
Dye-Sensitized Solar Cells
Shahhosseini et al. (2016) synthesized a novel monomer, which is structurally similar to 4-(Oxolan-2-ylmethoxy)aniline hydrochloride, and used it for the development of dye-sensitized solar cells. The study demonstrated the potential of such compounds in improving the energy conversion efficiency of solar cells, indicating their applicability in the field of renewable energy (Shahhosseini et al., 2016).
Photochromic Materials
Research by Buruianǎ et al. (2005) involved the synthesis of compounds related to 4-(Oxolan-2-ylmethoxy)aniline hydrochloride for the development of polymeric films with fluorescent properties. These films demonstrated a photochromic mechanism, indicating their potential use in optical applications (Buruianǎ et al., 2005).
Synthetic Ion Channels
Ali et al. (2012) used a compound structurally similar to 4-(Oxolan-2-ylmethoxy)aniline hydrochloride in the optical gating of nanofluidic devices based on synthetic ion channels. The study highlighted the potential of such compounds in creating hydrophilic channels, which can be used in controlled release, sensing, and information processing applications (Ali et al., 2012).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, and its safety signal word is "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Various precautionary statements have also been provided, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-(oxolan-2-ylmethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11;/h3-6,11H,1-2,7-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQVAIWQSSAQEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxolan-2-ylmethoxy)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



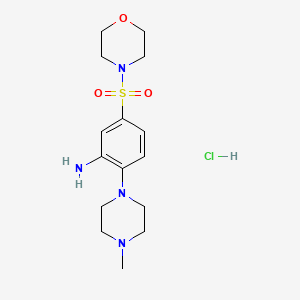
![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline hydrochloride](/img/structure/B1416719.png)
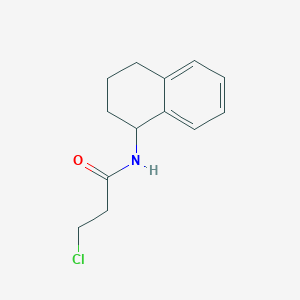
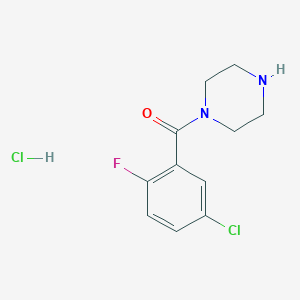
![5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride](/img/structure/B1416722.png)
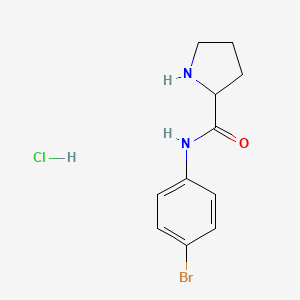
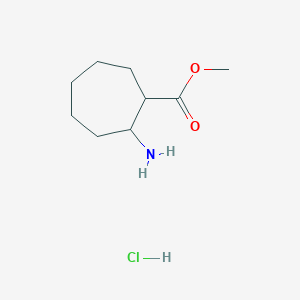
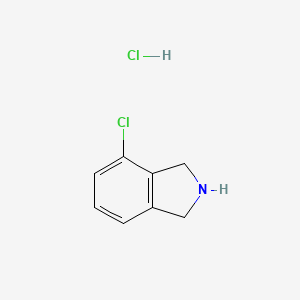
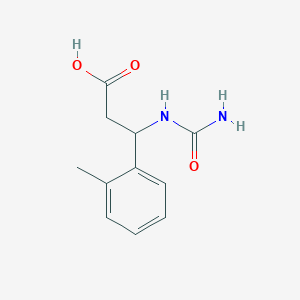
![Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B1416731.png)
